molecular formula C11H9ClN2O3 B1626338 7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 83785-66-4

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester

Cat. No.: B1626338
CAS No.: 83785-66-4
M. Wt: 252.65 g/mol
InChI Key: SMLGOTPMMMZZNV-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, a hydroxy group at the 4th position, and an ethyl ester group at the 3rd position of the naphthyridine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the condensation of 3-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by chlorination and hydrolysis steps. The reaction conditions typically include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is usually purified through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antibacterial agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and hydroxy groups provide sites for further chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-13-10-6(9(7)15)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLGOTPMMMZZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510267
Record name Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83785-66-4
Record name Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 21a (0.282 gm, 0.91 mmol) was combined at room temperature with 2 mL of TFA containing 2 drops of sulfuric acid. The resulting mixture was heated at 70° C. for 16.5 h. The volatiles were removed under vacuum and the residue suspended in water. The product was collected by vacuum filtration, water washed and dried under vacuum to give the title compound as a cream colored solid (0.214 gm, 93%).
Name
product
Quantity
0.282 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
catalyst
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 2
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 3
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 4
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7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 5
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 6
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester

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